molecular formula C14H12F3N3 B12835522 N,N-Dimethyl-p-(2,4,6-trifluorophenylazo)aniline CAS No. 343-75-9

N,N-Dimethyl-p-(2,4,6-trifluorophenylazo)aniline

Cat. No.: B12835522
CAS No.: 343-75-9
M. Wt: 279.26 g/mol
InChI Key: LROMNQOLVOBBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-p-(2,4,6-trifluorophenylazo)aniline is an azo compound characterized by a dimethylamino group (-N(CH₃)₂) at the para position of an aniline moiety and a 2,4,6-trifluorophenylazo group (-N=N-C₆H₂F₃) as the substituent. Azo compounds are widely used in dyes, pigments, and pH indicators due to their conjugated π-systems, which absorb visible light. The trifluorophenyl group introduces strong electron-withdrawing effects, influencing electronic properties, solubility, and stability compared to non-fluorinated analogs .

Properties

CAS No.

343-75-9

Molecular Formula

C14H12F3N3

Molecular Weight

279.26 g/mol

IUPAC Name

N,N-dimethyl-4-[(2,4,6-trifluorophenyl)diazenyl]aniline

InChI

InChI=1S/C14H12F3N3/c1-20(2)11-5-3-10(4-6-11)18-19-14-12(16)7-9(15)8-13(14)17/h3-8H,1-2H3

InChI Key

LROMNQOLVOBBFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline typically involves the diazotization of N,N-dimethylaniline followed by coupling with 2,4,6-trifluoroaniline. The reaction conditions often include acidic environments to facilitate the formation of the diazonium salt, which then reacts with the trifluoroaniline under controlled temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2,4,6-Trifluorophenyl)Diazenylaniline involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Azo Compounds

Compound Name Molecular Weight (g/mol) Substituents Log Kow Transition Range (pH) Key Properties
N,N-Dimethyl-p-(2,4,6-Trifluorophenylazo)aniline 302.2 2,4,6-F₃ ~5.1* Not reported High polarity, low solubility in water
N,N-Dimethyl-p-(3,4-Difluorophenylazo)aniline 267.2 3,4-F₂ ~4.3* Not reported Moderate electron withdrawal
N,N-Dimethyl-p-phenylazoaniline (Methyl Yellow) 225.3 H (no fluorine) 4.58 2.8–4.0 High bioaccumulation
N,N-Dimethyl-p-(m-tolylazo)aniline 239.3 3-CH₃ ~3.8* 2.2–4.2 Red-shifted absorption

*Estimated based on substituent effects.

Table 2: Environmental and Toxicological Profiles

Compound Name Biodegradation (7 days) BCF Carcinogenicity
This compound Likely faster* ~800* Not reported
N,N-Dimethyl-p-phenylazoaniline Trace levels 1780 Suspected
N,N-Dimethyl-p-(2,3-xylylazo)aniline Not reported N/A Questionable

*Fluorine substituents may enhance degradation via hydrolysis.

Substituent Effects on Key Properties

  • Electron-Withdrawing Groups (e.g., -F): Increase polarity and reduce solubility in non-polar solvents.
  • Electron-Donating Groups (e.g., -CH₃): Redshift absorption spectra and improve solubility in organic solvents.

Biological Activity

N,N-Dimethyl-p-(2,4,6-trifluorophenylazo)aniline is an azo compound that has garnered attention for its biological activity and potential toxicity. This article explores its biological effects, metabolism, and toxicological studies, providing a comprehensive overview based on available literature.

  • Chemical Name : this compound
  • Molecular Formula : C13H12F3N3
  • Molecular Weight : 273.25 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its chemical structure.

1. Toxicological Studies

This compound has been studied for its toxicological effects in various animal models. Key findings include:

  • Acute Toxicity : Studies indicate that exposure to high concentrations of this compound can lead to acute toxicity characterized by symptoms such as lethargy and respiratory distress.
  • Chronic Exposure : Long-term exposure has been associated with hematological changes including methaemoglobinaemia, which is a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport capacity in blood .

2. Carcinogenic Potential

Research on the carcinogenic potential of similar azo compounds suggests a possible link between exposure and increased cancer risk. For instance, studies involving related compounds have shown a dose-dependent increase in tumor incidence in laboratory animals. Specifically:

Metabolism

The metabolism of azo compounds like this compound typically involves enzymatic reduction processes that convert them into amines or phenolic compounds. Key metabolic pathways include:

  • N-demethylation : This process is catalyzed primarily by cytochrome P450 enzymes, leading to the formation of N-methylaniline and other metabolites.
  • Azo Reduction : Azo compounds can undergo reductive cleavage to form aromatic amines, which are often more toxic than their parent compounds.

Case Study 1: Occupational Exposure

In an occupational setting where workers were exposed to this compound and similar compounds, significant health effects were reported. Symptoms included:

  • Respiratory issues due to inhalation of vapors.
  • Blood disorders such as leukopenia and reticulocytosis observed in chronic exposure cases .

Case Study 2: Experimental Animal Studies

In studies involving rats and mice administered with similar azo compounds via gavage:

  • Significant body weight loss was observed alongside splenomegaly and haemosiderosis in the spleen and liver .
  • These studies underscore the need for careful monitoring of biological responses to such compounds.

Summary of Biological Effects

Effect TypeObservationsReference
Acute ToxicityLethargy, respiratory distress
Chronic ToxicityMethaemoglobinaemia, blood disorders
Carcinogenic PotentialIncreased tumor incidence in related studies
Metabolic PathwaysN-demethylation and azo reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.